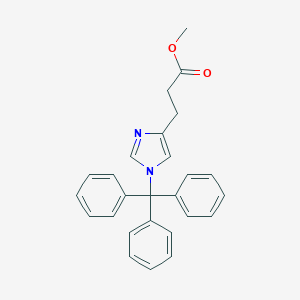

Methyl 3-(1-Tritylimidazol-4-yl) Propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUWVSSCCGVYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440579 | |

| Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-60-8 | |

| Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-(1-Tritylimidazol-4-yl) Propionate structure and molecular weight.

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-(1-Tritylimidazol-4-yl) Propionate, tailored for researchers, scientists, and professionals in drug development. This document summarizes its core structural and molecular data and presents a visual representation of its chemical structure.

Core Compound Data

This compound is a chemical compound that serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry.[1] The presence of the imidazole ring suggests potential biological activity, while the trityl group can enhance stability and solubility in organic solvents.[1]

Quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Weight | 396.48 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₄N₂O₂ | [1][2][3][4] |

| CAS Number | 102676-60-8 | [1][2][4] |

| SMILES | COC(=O)CCc1cn(cn1)C(c1ccccc1)(c1ccccc1)c1ccccc1 | [1] |

| InChI | InChI=1/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3 | [1] |

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization was generated using the DOT language to illustrate the connectivity of atoms within the molecule.

Caption: 2D structure of this compound.

Experimental Protocols and Further Research

Currently, detailed experimental protocols for the synthesis or application of this compound are not publicly available in the referenced literature. Similarly, there is no information regarding its involvement in specific signaling pathways. This compound is primarily available as a research chemical, and its applications are broadly described for use in organic synthesis.[1] Professionals interested in utilizing this compound would need to develop or adapt existing synthetic methodologies for imidazole-containing compounds. Further research is required to elucidate its biological activity and potential therapeutic applications.

References

In-Depth Technical Guide: Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS Number 102676-60-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS No. 102676-60-8). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound is a substituted imidazole derivative. The trityl group, a bulky hydrophobic moiety, significantly influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102676-60-8 | N/A |

| Molecular Formula | C₂₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 396.48 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Melting Point | 140-142 °C | N/A |

| Boiling Point (Calculated) | 530.985 °C at 760 mmHg | N/A |

| Density (Calculated) | 1.1 g/cm³ | N/A |

| Flash Point (Calculated) | 274.93 °C | N/A |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | N/A |

Spectroscopic Data (Predicted)

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the trityl and imidazole groups, the methylene protons of the propionate chain, and the methyl ester protons.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the trityl and imidazole rings, the methylene carbons, and the methyl carbon. The chemical shifts will be influenced by the electron-withdrawing and shielding effects of the neighboring functional groups.[2]

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1735-1750 cm⁻¹), C-O stretching vibrations (around 1170-1200 cm⁻¹), and C-H stretching from the aromatic and aliphatic components (around 2860-3100 cm⁻¹).[3]

2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the propionate side chain, and cleavage of the trityl group.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be inferred from related syntheses of imidazole-containing compounds. One potential method involves the reaction of a protected imidazole precursor with a suitable propionate derivative.

A general synthesis approach for a related compound, methyl 3-(2-methyl-5-nitroimidazol-1-yl) propionate, involves the reaction of 2-methyl-5-nitroimidazole with methyl acrylate. This suggests that a similar Michael addition reaction could be a viable strategy for the synthesis of the target molecule.

Experimental Workflow: General Synthesis of Imidazole Propionates

Caption: A potential synthetic workflow for imidazole propionate derivatives.

Potential Biological Activity and Signaling Pathways

The imidazole moiety is a common feature in many biologically active compounds. Notably, several imidazole derivatives have been investigated as inhibitors of aldosterone synthase (CYP11B2) and aromatase (CYP19A1).[4][5][6][7]

4.1. Aldosterone Synthase Inhibition

Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a steroid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[6] Inhibition of this enzyme is a therapeutic strategy for conditions such as hypertension and heart failure.[4][8] The nitrogen atoms in the imidazole ring of inhibitors can coordinate with the heme iron atom in the active site of cytochrome P450 enzymes like aldosterone synthase, leading to inhibition of their catalytic activity.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Potential Inhibition

Caption: The RAAS pathway and the potential point of intervention for an aldosterone synthase inhibitor.

4.2. Aromatase Inhibition

Aromatase is another cytochrome P450 enzyme responsible for the final step in the biosynthesis of estrogens. Aromatase inhibitors are used in the treatment of hormone-receptor-positive breast cancer. The mechanism of inhibition by imidazole-containing compounds is similar to that for aldosterone synthase, involving coordination to the heme iron.

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of this compound, the following are generalized protocols for assessing aldosterone synthase and aromatase inhibition.

5.1. In Vitro Aldosterone Synthase Inhibition Assay (Cell-Based)

This assay utilizes a human adrenocortical carcinoma cell line (e.g., NCI-H295R) that expresses aldosterone synthase.

Experimental Workflow: Cell-Based Aldosterone Synthase Inhibition Assay

Caption: Workflow for a cell-based aldosterone synthase inhibition assay.

5.2. In Vitro Aromatase Inhibition Assay (Enzyme-Based)

This assay directly measures the inhibition of recombinant human aromatase.

Experimental Workflow: Enzyme-Based Aromatase Inhibition Assay

Caption: Workflow for an enzyme-based aromatase inhibition assay.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of pharmacologically active molecules. Based on its structural similarity to known enzyme inhibitors, it warrants further investigation as a potential inhibitor of aldosterone synthase and aromatase. The information and protocols provided in this guide are intended to facilitate future research into the properties and applications of this compound. Experimental validation of the predicted properties and biological activities is essential for a comprehensive understanding of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldosterone synthase inhibition: a novel bullet to fight cardiovascular-kidney-metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldosterone Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Trityl-Substituted Imidazole Compounds: A Technical Guide

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the imidazole nucleus stands as a cornerstone of pharmacologically active agents. The strategic incorporation of a trityl (triphenylmethyl) group onto this versatile scaffold has given rise to a class of compounds with a broad spectrum of biological activities, demonstrating significant promise in antifungal, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of trityl-substituted imidazole compounds, tailored for researchers, scientists, and professionals in drug development.

Antifungal Activity: Disrupting Fungal Cell Integrity

Trityl-substituted imidazole compounds, a prominent subgroup of azole antifungals, exert their effect by fundamentally compromising the integrity of the fungal cell membrane. The primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol, an essential sterol component of fungal cell membranes.[1][2][3][4] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[1][2][3]

Quantitative Antifungal Data

The in vitro antifungal efficacy of various substituted imidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes representative data for imidazole derivatives against pathogenic fungal strains.

| Compound Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Imidazole Derivative | Candida albicans | 62.5 - 500 | Not Reported | [5] |

| Imidazole Derivative | Candida spp. | 200 - 312.5 | Not Reported | [5] |

| N-substituted Imidazole | Candida albicans | >100 | >100 | [6] |

| N-substituted Imidazole | Aspergillus niger | >100 | >100 | [6] |

Anticancer Activity: A Multi-pronged Attack on Tumor Proliferation

Substituted imidazole derivatives, including those with bulky substituents like the trityl group, have emerged as a significant class of anticancer agents. Their mechanisms of action are diverse and target key cellular processes involved in cancer progression.

One of the prominent anticancer mechanisms of imidazole-based compounds is the inhibition of tubulin polymerization.[7][8][9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with the dynamic assembly and disassembly of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[9][10]

Another critical target for some imidazole derivatives is the p38 mitogen-activated protein (MAP) kinase signaling pathway.[11][12][13][14] The p38 MAPK pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and inflammation. Inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines and induce apoptosis in tumor cells.[11][12]

Quantitative Anticancer Data

The cytotoxic effects of imidazole derivatives against various cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of a compound's potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole Derivative | MCF-7 (Breast) | < 5 | [15] |

| Imidazole Derivative | HepG2 (Liver) | < 5 | [15] |

| Imidazole Derivative | HCT-116 (Colon) | < 5 | [15] |

| Benzimidazole Derivative | HeLa (Cervical) | > 50 | [10] |

| Imidazole Derivative | A549 (Lung) | 0.08 - >10 | [16] |

| Imidazole Derivative | HeLa (Cervical) | 0.21 | [16] |

| Imidazole Derivative | HepG2 (Liver) | 0.33 | [16] |

| Imidazole Derivative | MCF-7 (Breast) | 0.17 | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain substituted imidazole derivatives have demonstrated potent anti-inflammatory properties.[17][18] A widely used preclinical model to assess this activity is the carrageenan-induced paw edema assay in rodents.[19][20][21][22][23] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified. Anti-inflammatory compounds reduce the extent of this swelling. The mechanism often involves the inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents data on the in vivo anti-inflammatory activity of di- and tri-substituted imidazole derivatives.

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Ulcerogenicity (Severity Index) | Reference |

| Imidazole Derivative (2h) | 10 | 49.58 | 0.17 | [17] |

| Imidazole Derivative (2l) | 10 | 52.89 | 0.34 | [17] |

| Imidazole Derivative (3g) | 10 | 51.23 | 0.34 | [17] |

| Imidazole Derivative (3h) | 10 | 58.02 | 0.17 | [17] |

| Imidazole Derivative (3l) | 10 | 56.17 | 0.17 | [17] |

| Imidazole Derivative (3m) | 10 | 52.06 | 0.34 | [17] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of trityl-substituted imidazole compounds.

Synthesis of N-Trityl-Imidazoles

A general and efficient method for the synthesis of N-trityl-imidazoles involves the reaction of an imidazole derivative with trityl chloride in the presence of a base.[24]

Materials:

-

Imidazole or substituted imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Inert solvent (e.g., Benzene, Toluene, Hexane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the imidazole derivative in an inert solvent.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of trityl chloride in the same inert solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at a temperature ranging from 20°C to 110°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).[24]

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-trityl-imidazole derivative.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications.[25][26][27]

Materials:

-

96-well microtiter plates

-

Fungal strain (e.g., Candida albicans)

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Test compound (trityl-substituted imidazole)

-

Positive control antifungal (e.g., Fluconazole)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Sterile saline or water

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strain overnight in SDB. Prepare a stock cell suspension and adjust the concentration to 4 x 10³ cells/mL for C. albicans.[26]

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the 96-well plate to achieve a range of final concentrations.[26]

-

Inoculation: Add 50 µL of the adjusted fungal inoculum to each well containing the diluted compound, resulting in a final cell concentration of 2 x 10³ cells/mL.[26] Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[28]

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be determined visually or by measuring the absorbance at a specific wavelength.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[29][30][31][32][33]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

96-well plates

-

Complete cell culture medium

-

Test compound (trityl-substituted imidazole)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[33]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[32]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[29][30][33]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[30][33]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[30] The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[18][19][20][21][22][23]

Materials:

-

Wistar rats

-

Test compound (trityl-substituted imidazole)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or the standard drug to the rats (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[20][23] A control group receives only the vehicle.

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[23]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][23]

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the biological activity of trityl-substituted imidazole compounds.

Caption: Antifungal mechanism of trityl-substituted imidazoles.

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Caption: Anticancer mechanism via p38 MAP Kinase pathway inhibition.

References

- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 25. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. atcc.org [atcc.org]

- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 31. texaschildrens.org [texaschildrens.org]

- 32. benchchem.com [benchchem.com]

- 33. MTT (Assay protocol [protocols.io]

The Trityl Group: A Multifaceted Tool for Enhancing Compound Stability and Solubility

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the manipulation of a molecule's physicochemical properties is paramount to achieving desired therapeutic outcomes. Among the arsenal of chemical moieties utilized for this purpose, the trityl (triphenylmethyl) group stands out for its versatility. Traditionally recognized as a sterically demanding, acid-labile protecting group, the function of the trityl group extends far beyond transient masking of functional groups. Its inherent bulk and hydrophobicity can be strategically employed to significantly enhance the stability and solubility of parent compounds, thereby improving their developability and pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the dual roles of the trityl group in enhancing compound stability and solubility. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Enhancing Compound Solubility through Tritylation

The introduction of a trityl group can dramatically alter the solubility profile of a compound, primarily by increasing its lipophilicity. This is particularly beneficial for polar molecules that exhibit poor solubility in non-polar environments, such as lipid membranes, which can be a major hurdle for drug absorption.

The Role of Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. A higher logP value generally indicates greater solubility in lipids and non-polar solvents. The three phenyl rings of the trityl group contribute significantly to the overall non-polar surface area of a molecule, thereby increasing its logP value.

Quantitative Impact on Solubility: A Case Study of Olmesartan Ethyl Ester

N-Trityl Olmesartan Ethyl Ester is described as a lipophilic compound with a predicted logP of 9.69.[1] The solubility of N-Trityl Olmesartan Ethyl Ester has been experimentally determined in a range of organic solvents.[1] For the parent compound, Olmesartan, the experimental logP is reported as 0.73, indicating significantly lower lipophilicity.[2] While the ethyl ester of Olmesartan will be more lipophilic than Olmesartan itself, the addition of the large, non-polar trityl group is expected to substantially increase its lipophilicity and, consequently, its solubility in organic solvents.

Table 1: Solubility of N-Trityl Olmesartan Ethyl Ester in Various Organic Solvents at 318.15 K[1]

| Solvent | Mole Fraction Solubility (x 10⁻²) |

| Cyclohexanone | 2.110 |

| N,N-dimethylacetamide (DMAC) | 1.476 |

| Toluene | 1.237 |

| Ethyl acetate | 0.6993 |

| N,N-dimethylformamide (DMF) | 0.5527 |

| Acetone | 0.4174 |

| Acetonitrile | 0.09013 |

| 1-Butanol | 0.05878 |

| n-Propanol | 0.05192 |

| Isobutanol | 0.04717 |

| Ethanol | 0.03181 |

| Isopropanol | 0.02281 |

| Methanol | 0.01755 |

Table 2: Comparison of Predicted Lipophilicity (logP)

| Compound | Predicted logP | Source |

| Olmesartan | 0.73 | [2] |

| N-Trityl Olmesartan Ethyl Ester | 9.69 | [1] |

This significant increase in the predicted logP value strongly suggests that the trityl group dramatically enhances the solubility of the parent molecule in non-polar, organic environments.

Modifying the Trityl Group to Tune Solubility

The solubility-enhancing properties of the trityl group are not static and can be fine-tuned through chemical modification. For instance, the introduction of hydrophilic substituents onto the phenyl rings can increase aqueous solubility. A notable example is the functionalization of trityl radicals with oligoethylene glycol (OEG) chains, which has been shown to render these typically hydrophobic molecules water-soluble.[3][4] This approach opens up possibilities for the application of trityl-modified compounds in aqueous environments, such as for biological imaging.

Enhancing Compound Stability with the Trityl Group

The trityl group can enhance the stability of a compound through two primary mechanisms: steric hindrance and by serving as a robust protecting group that prevents degradation of sensitive functionalities.

Steric Hindrance

The sheer bulk of the trityl group can physically shield a labile part of a molecule from attack by degradants such as water, enzymes, or other reactive species. This steric protection can significantly slow down degradation pathways that require direct access to a specific functional group.

Protection Against Chemical Degradation

The primary role of the trityl group in synthesis is to protect nucleophilic functional groups like alcohols, amines, and thiols from unwanted reactions. This same principle applies to enhancing the stability of a final compound. By masking a reactive group, the trityl moiety can prevent degradation pathways such as oxidation, hydrolysis, or intramolecular reactions.

Table 3: General Stability of Trityl Ethers in Various Chemical Environments

| Reagent Type | Specific Reagents | Stability of Trityl Ether | Notes |

| Acids (Brønsted) | Acetic acid, Formic acid, TFA, HCl | Labile | Cleavage rate depends on acid strength and substitution on the trityl group. |

| Acids (Lewis) | BF₃·OEt₂, ZnBr₂ | Labile | Can be used for deprotection. |

| Bases | Pyridine, Et₃N, NaHCO₃, NaOH | Stable | Generally stable to a wide range of basic conditions. |

| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin | Stable | Compatible with many common oxidation protocols. |

| Reducing Agents | NaBH₄, LiAlH₄, DIBAL-H | Stable | Stable to hydride reagents. |

| Catalytic Hydrogenation | H₂, Pd/C | Labile | Can be cleaved under these conditions. |

Case Study: Forced Degradation of Olmesartan

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5] Olmesartan medoxomil, the prodrug of olmesartan, has been shown to degrade under acidic, basic, and oxidative conditions.[6][7] For instance, under acidic conditions, hydrolysis of the ester and other degradation pathways can occur.

By introducing a trityl group on a susceptible nitrogen atom within the imidazole ring of olmesartan, as in N-Trityl Olmesartan Ethyl Ester, this specific site is protected from acid- or base-catalyzed degradation. The bulky trityl group can also sterically hinder the approach of reactants to adjacent functional groups, further enhancing stability.

While quantitative data directly comparing the degradation rates of olmesartan ethyl ester with and without the N-trityl group under forced degradation conditions is not available, the known stability of the trityl linkage under various conditions allows for a logical inference of its protective effect.

Experimental Protocols

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

This protocol is a standard method for experimentally determining the lipophilicity of a compound.[8][9]

Materials:

-

Compound of interest

-

1-Octanol (reagent grade, pre-saturated with water)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of PBS (pre-saturated with 1-octanol).

-

Add a known volume of 1-octanol (pre-saturated with water) to the tube. The ratio of octanol to PBS can be varied depending on the expected lipophilicity.

-

Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

-

Place the tube on a shaker for a sufficient time (e.g., 1-2 hours) to allow for equilibration.

-

Centrifuge the tube at a sufficient speed and time to achieve complete separation of the two phases.

-

Carefully withdraw a sample from both the aqueous and the octanol layers.

-

Analyze the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Protocol 2: General Procedure for a Stability-Indicating Forced Degradation Study

This protocol outlines a general approach to assess the stability of a compound under various stress conditions.[5][6][7]

Materials:

-

Compound of interest (with and without the trityl group for comparative analysis)

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize, and analyze by HPLC.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide. Keep the solution at room temperature for a specified period. At various time points, withdraw samples and analyze by HPLC.

-

Thermal Degradation: Place the solid compound in a temperature-controlled oven (e.g., at 80°C) for a specified period. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

Photolytic Degradation: Expose the solid compound or a solution of the compound to light in a photostability chamber according to ICH guidelines. At various time points, withdraw samples and analyze by HPLC.

-

Analysis: For each condition, monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time. The stability-indicating HPLC method should be able to resolve the parent compound from all degradation products.

Visualizations

Caption: Workflow for logP determination via the shake-flask method.

Caption: Logical relationship of trityl group in enhancing compound stability.

Conclusion

The trityl group is a powerful and versatile tool in the repertoire of the medicinal chemist and drug development professional. Beyond its classical role as a protecting group, its inherent steric bulk and lipophilicity can be strategically leveraged to significantly enhance the solubility and stability of drug candidates. By increasing lipophilicity, the trityl group can improve a compound's solubility in non-polar environments, which is crucial for membrane permeability and oral absorption. Furthermore, through steric hindrance and the protection of labile functionalities, it can shield molecules from various degradation pathways, thereby improving their chemical stability and shelf-life. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers to effectively utilize the trityl group to overcome common challenges in drug development and optimize the properties of their compounds for therapeutic success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Methods for the Prediction of logP, pKa, and logD | Semantic Scholar [semanticscholar.org]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Imidazole Scaffold: A Versatile Core for Novel Pharmacological Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological applications of imidazole derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Applications

Imidazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of microtubule dynamics.

A novel 1H-imidazole[4,5-f][1][2] phenanthroline derivative, IPM714, has shown selective inhibitory activity against colorectal cancer (CRC) cells.[3] Studies have indicated that IPM714 can arrest the cell cycle in the S phase and induce apoptosis in HCT116 and SW480 CRC cell lines.[3] The underlying mechanism is believed to involve the suppression of the PI3K/AKT/mTOR signaling pathway.[3]

Furthermore, certain benzimidazole derivatives have been investigated as potent anticancer agents. For instance, some have shown significant activity against various cancer cell lines, including A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[4] The structure-activity relationship (SAR) of these compounds often reveals that specific substitutions on the benzimidazole and other associated rings are crucial for their potency.[4]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| IPM714 | HCT116 (Colorectal) | 1.74 | [3] |

| IPM714 | SW480 (Colorectal) | 2 | [3] |

| Compound 22 (Benzimidazole sulfonamide) | A549 (Lung) | 0.15 | [4] |

| Compound 22 (Benzimidazole sulfonamide) | HeLa (Cervical) | 0.21 | [4] |

| Compound 22 (Benzimidazole sulfonamide) | HepG2 (Liver) | 0.33 | [4] |

| Compound 22 (Benzimidazole sulfonamide) | MCF-7 (Breast) | 0.17 | [4] |

| Compound 21 (Benzimidazole-cinnamide) | A549 (Lung) | 0.29 | [4] |

| Purine derivative 46 | MDA-MB-231 (Breast) | 1.22 | [4] |

| Purine derivative 48 | MDA-MB-231 (Breast) | 2.29 | [4] |

| Thiazole-benzimidazole 44 | MCF-7 (Breast) | 6.30 | [4] |

| Thiazole-benzimidazole 45 | MCF-7 (Breast) | 5.96 | [4] |

| Fused imidazole derivative 16 | MDA-MB-231, T47D, A549, MCF-7 | 2.29-9.96 | [5] |

| Imidazole derivative 9 | A549 (Lung) | 10.74 | [5] |

| Imidazole derivative 9 | HCT116 (Colorectal) | 23.22 | [5] |

| Imidazole derivative 9 | MCF-7 (Breast) | 18.73 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of imidazole derivatives on cancer cell lines.

1. Cell Culture and Seeding:

- Culture the desired cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest the cells using trypsin-EDTA and perform a cell count.

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

- Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

- Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

- Incubate the plates for 48-72 hours.

3. MTT Assay:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

- Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by an Imidazole Derivative

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by an imidazole derivative.

Antifungal Applications

Imidazole derivatives, particularly the azoles, are a major class of antifungal agents used clinically. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] This disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, inhibition of fungal growth.

Quantitative Data: Antifungal Activity of Imidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| SAM3 | Candida spp. (mean) | 200 | [9] |

| SAM5 | Candida spp. (mean) | >312.5 | [9] |

| AM5 | Candida spp. (mean) | 312.5 | [9] |

| SAM3 + SDS | Candida spp. (mean) | 26.56 | [9] |

| SAM5 + SDS | Candida spp. (mean) | <26.56 | [9] |

| AM5 + SDS | Candida spp. (mean) | 53.90 | [9] |

| Compound 31 | Candida albicans 64110 (fluconazole-resistant) | 8 | [10] |

| Compound 42 | Candida albicans 64110 (fluconazole-resistant) | 8 | [10] |

| Compound 31 | Candida spp. | 0.5-8 | [10] |

| Compound 42 | Candida spp. | 2-32 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against fungal strains, following CLSI guidelines.

1. Inoculum Preparation:

- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Prepare a suspension of the fungal colonies in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

- Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Compound Dilution:

- Prepare a stock solution of the imidazole derivative in DMSO.

- Perform a twofold serial dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation:

- Add the prepared fungal inoculum to each well of the microtiter plate.

- Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

- Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.

Experimental Workflow: Antifungal Drug Discovery

Caption: A typical workflow for the discovery and development of novel antifungal agents.

Antibacterial Applications

The imidazole scaffold is also a key component in many antibacterial agents. These compounds can exert their effects through various mechanisms, including the inhibition of bacterial DNA synthesis and cell wall synthesis.[11]

Quantitative Data: Antibacterial Activity of Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [11] |

| HL1 | MRSA | 1250 | [11] |

| HL2 | Staphylococcus aureus | 625 | [11] |

| HL2 | MRSA | 625 | [11] |

| HL2 | Escherichia coli | 2500 | [11] |

| HL2 | Pseudomonas aeruginosa | 2500 | [11] |

| HL2 | Acinetobacter baumannii | 2500 | [11] |

| Hybrid 41c | Clostridium sporogenes | 18 ± 6 µM | [12] |

| Hybrid 41e | Clostridium sporogenes | 17 ± 6 µM | [12] |

| Hybrid 62h | Escherichia coli | 4.9-17 µM | [12] |

| Hybrid 62i | Escherichia coli | 4.9-17 µM | [12] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is similar to the one used for antifungal testing but is adapted for bacteria.

1. Inoculum Preparation:

- Culture the bacterial strain on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

- Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

- Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

2. Compound Dilution and Inoculation:

- Perform twofold serial dilutions of the imidazole derivative in a 96-well plate with MHB.

- Add the prepared bacterial inoculum to each well. Include growth and sterility controls.

3. Incubation and MIC Determination:

- Incubate the plates at 37°C for 16-20 hours.

- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Applications

Imidazole derivatives have emerged as promising candidates for antiviral therapy, with activity reported against a range of viruses, including Zika virus, hepatitis C virus (HCV), and herpes simplex virus (HSV).[13][14]

Quantitative Data: Antiviral Activity of Imidazole Derivatives

| Compound/Derivative | Virus | EC50 | Reference |

| Compound 1 (Benzimidazole) | Zika Virus | 1.9 ± 1.0 µM | [14] |

| Compound 2a (Benzimidazole) | Yellow Fever Virus | 1.7 ± 0.8 µM | [13] |

| Compound 5a | Influenza A Virus | 0.3 µM | [13] |

| Compound 5b | Influenza A Virus | 0.4 µM | [13] |

| Compound 15b (Imidazole-coumarin) | Hepatitis C Virus | 7.2 µM | [14] |

| Compound 15d (Imidazole-coumarin) | Hepatitis C Virus | 5.1 µM | [14] |

| Compound 15e (Imidazole-coumarin) | Hepatitis C Virus | 8.4 µM | [14] |

| Compound 16a | Hepatitis C Virus | 36.6 µg/mL | [13][14] |

| Compound 36a | Vaccinia Virus | 0.1 µM | [13][14] |

| Compound 36b | Bovine Viral Diarrhea Virus | 1.5 µM | [13][14] |

| Compound 36c | Bovine Viral Diarrhea Virus | 0.8 µM | [13][14] |

| Compound 36d | Bovine Viral Diarrhea Virus | 1.0 µM | [13][14] |

Anti-inflammatory Applications

The imidazole scaffold is present in compounds that exhibit potent anti-inflammatory properties. These derivatives can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16] Some have also been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[17][18]

Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives

| Compound/Derivative | Assay/Target | IC50 | Reference |

| Compound AA6 | p38 MAP kinase | 403.57 ± 6.35 nM | [17][18] |

| Adezmapimod (SB203580) | p38 MAP kinase | 222.44 ± 5.98 nM | [17][18] |

| Compound AA2 | Albumin denaturation | 33.27 ± 2.12 µg/mL | [17] |

| Compound I38 | Human erythrocytes | 44 µM | [19] |

| Aspirin | Human erythrocytes | 200 µM | [19] |

| Indomethacin | Human erythrocytes | 112 µM | [19] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

1. Animals:

- Use adult male Wistar or Sprague-Dawley rats (150-200 g).

- House the animals under standard laboratory conditions with free access to food and water.

- Fast the animals overnight before the experiment.

2. Compound Administration:

- Administer the test imidazole derivative orally or intraperitoneally at a predetermined dose.

- Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., diclofenac sodium) to the positive control group.

3. Induction of Edema:

- One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

- Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis:

- Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

- Determine the percentage inhibition of edema for the treated groups compared to the control group.

Logical Relationship: Anti-inflammatory Screening

References

- 1. mdpi.com [mdpi.com]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]

- 6. theaspd.com [theaspd.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-(1-Tritylimidazol-4-yl) Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR), and a proposed synthetic pathway for Methyl 3-(1-Tritylimidazol-4-yl) Propionate. Due to the limited availability of direct experimental data in public literature for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust predictive profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: the trityl group, the imidazole ring, and the methyl propionate side chain.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.40 | Multiplet | 15H | Protons of the three phenyl rings of the trityl group |

| ~ 7.50 | Singlet | 1H | H-2 proton of the imidazole ring |

| ~ 6.80 | Singlet | 1H | H-5 proton of the imidazole ring |

| ~ 3.65 | Singlet | 3H | Methyl ester (-OCH₃) protons |

| ~ 2.90 | Triplet | 2H | Methylene protons adjacent to the imidazole ring (-CH₂-Im) |

| ~ 2.65 | Triplet | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-CO) |

Solvent: Assumed to be CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.0 | Carbonyl carbon of the ester (C=O) |

| ~ 142.0 | Quaternary carbons of the trityl group attached to the phenyl rings |

| ~ 138.0 | C-2 of the imidazole ring |

| ~ 130.0 | C-4 of the imidazole ring |

| ~ 129.8 | ortho-Carbons of the trityl phenyl rings |

| ~ 128.0 | meta-Carbons of the trityl phenyl rings |

| ~ 127.8 | para-Carbons of the trityl phenyl rings |

| ~ 119.0 | C-5 of the imidazole ring |

| ~ 75.0 | Quaternary carbon of the trityl group (-C(Ph)₃) |

| ~ 51.5 | Methyl ester carbon (-OCH₃) |

| ~ 34.0 | Methylene carbon adjacent to the carbonyl group (-CH₂-CO) |

| ~ 24.0 | Methylene carbon adjacent to the imidazole ring (-CH₂-Im) |

Solvent: Assumed to be CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3080 | Medium | Aromatic C-H stretch (Trityl and Imidazole) |

| 2950 - 2990 | Medium | Aliphatic C-H stretch (Propionate chain) |

| ~ 1735 | Strong | C=O stretch (Ester) |

| 1595, 1490, 1445 | Medium-Strong | C=C stretching vibrations (Aromatic rings of Trityl and Imidazole) |

| ~ 1240 | Strong | C-O stretch (Ester) |

| 700 - 750 | Strong | C-H out-of-plane bending (Monosubstituted benzene rings of Trityl) |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a three-step process starting from 3-(1H-imidazol-4-yl)propanoic acid.

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 3-(1H-imidazol-4-yl)propanoic Acid

This step involves the conversion of the carboxylic acid to its corresponding methyl ester.

Protocol:

-

To a solution of 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in methanol (MeOH), a catalytic amount of concentrated sulfuric acid (H₂SO₄) is added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield Methyl 3-(1H-imidazol-4-yl)propanoate.[1]

Caption: Experimental workflow for the esterification step.

Step 2: N-Tritylation of Methyl 3-(1H-imidazol-4-yl)propanoate

The final step is the protection of the imidazole nitrogen with a trityl group.

Protocol:

-

Methyl 3-(1H-imidazol-4-yl)propanoate (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Triethylamine (NEt₃) or another suitable non-nucleophilic base (1.1-1.5 eq) is added to the solution.

-

Trityl chloride (TrCl, 1.0-1.2 eq), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.[2]

-

The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the final product, this compound.[2]

Caption: Experimental workflow for the N-tritylation step.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. The following diagram illustrates the relationship between the starting material, intermediate, and final product, highlighting the key transformations.

References

Solubility profile of Methyl 3-(1-Tritylimidazol-4-yl) Propionate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS No. 102676-60-8). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predicted solubility profile based on the compound's chemical structure and general solubility principles. Furthermore, it details standardized experimental protocols for determining both kinetic and thermodynamic solubility, enabling researchers to generate precise quantitative data. This guide also includes a logical workflow for solubility determination, visualized using Graphviz, to aid in experimental design.

Introduction

This compound is an organic compound featuring a methyl propionate group attached to a tritylimidazole moiety.[1] Its molecular formula is C₂₆H₂₄N₂O₂ and it has a molecular weight of 396.48 g/mol .[1][2] The presence of the bulky, nonpolar trityl group and the more polar imidazole and ester functionalities suggests a nuanced solubility profile. Understanding this profile is critical for its application in various research and development activities, particularly in organic synthesis and medicinal chemistry where it serves as a versatile building block.[1] The trityl group, in particular, is known to enhance the stability and solubility of compounds in organic solvents.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the chemical structure of this compound allows for predictions of its solubility in a range of common laboratory solvents. The large, hydrophobic surface area of the trityl group is expected to dominate the solubility characteristics, favoring dissolution in nonpolar and moderately polar aprotic solvents. The presence of the imidazole ring and the methyl ester group may contribute to some solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large, nonpolar trityl group is expected to significantly hinder dissolution in highly polar, hydrogen-bonding solvents like water. While some solubility in alcohols like methanol and ethanol is reported, it is likely limited. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can effectively solvate both the nonpolar trityl group and the polar imidazole and ester moieties. Published data confirms solubility in Dichloromethane, Ethyl Acetate, and Methanol. |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar nature of these solvents will strongly interact with the large trityl group, leading to good solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two main types of solubility assays relevant for drug discovery and development are kinetic and thermodynamic solubility assays.[3][4][5][6]

Kinetic Solubility Assay

Kinetic solubility is often determined in early drug discovery to quickly assess a compound's dissolution properties from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5][7] This method is high-throughput and provides an indication of how a compound will behave when rapidly diluted.[5]

Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the final desired compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[4]

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[4][5]

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution and is the gold standard for solubility measurement.[8][9][10]

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][10]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve with known concentrations of the compound should be used for accurate quantification.

Visualization of Experimental Workflows

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a research compound like this compound.

Caption: Workflow for Solubility Profile Determination.

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the key steps in the Shake-Flask method for determining thermodynamic solubility.

Caption: Shake-Flask Method for Thermodynamic Solubility.

Conclusion

References

- 1. CAS 102676-60-8: Methyl 3-(1-Tritylimidazol-4-yl) Propiona… [cymitquimica.com]

- 2. This compound [chemicalbook.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. asianpubs.org [asianpubs.org]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Synthesis of Imidazole-Based Compounds: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. Its versatile biological activity and unique chemical properties have driven extensive research into efficient and diverse synthetic strategies. This in-depth guide provides a technical overview of the key starting materials and core synthetic methodologies for the preparation of imidazole-based compounds, complete with experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies and Starting Materials

The construction of the imidazole ring can be achieved through several established name reactions, each utilizing a distinct set of starting materials. The choice of synthetic route often depends on the desired substitution pattern on the imidazole core.

Debus-Radziszewski Synthesis

This multicomponent reaction is a classical and widely employed method for the synthesis of polysubstituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2]

Key Starting Materials:

-

1,2-Dicarbonyl Compound: Glyoxal, benzil, or other α-diketones.

-

Aldehyde: Formaldehyde or various aromatic and aliphatic aldehydes.

-

Nitrogen Source: Ammonia or a primary amine (to yield N-substituted imidazoles).

The general reaction scheme is depicted below:

Synthesis from α-Haloketones

A versatile method for the preparation of 2,4- or 2,5-disubstituted imidazoles involves the reaction of an α-haloketone with an amidine.[3][4] This approach offers good control over the substitution pattern.

Key Starting Materials:

-

α-Haloketone: α-Bromo or α-chloro ketones.

-

Amidine: A compound containing the RC(NH)NH2 functional group.

The workflow for this synthesis is as follows:

Wallach Synthesis

The Wallach synthesis is a method for producing chloroimidazoles, which can then be further functionalized. The reaction starts with N,N'-disubstituted oxamides.[5][6]

Key Starting Materials:

-

N,N'-disubstituted oxamide: An amide derived from oxalic acid and a primary amine.

-

Chlorinating Agent: Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[6]

Marckwald Synthesis

This synthesis provides a route to 2-mercaptoimidazoles, which are valuable intermediates that can be desulfurized to yield the corresponding imidazoles.[5][6]

Key Starting Materials:

-

α-Amino ketone or α-Amino aldehyde: An amino-substituted carbonyl compound.

-

Thiocyanate Source: Potassium thiocyanate or an alkyl isothiocyanate.

Quantitative Data on Imidazole Synthesis

The yield of imidazole synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Debus-Radziszewski Synthesis of Trisubstituted Imidazoles

| 1,2-Dicarbonyl Compound | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzil | Benzaldehyde | L-proline (10 mol%) | Ethanol | 5 | 54.72 | |

| Benzil | 4-Chlorobenzaldehyde | Silicotungstic acid (7.5 mol%) | Ethanol | 2 | 94 | [7] |

| Benzil | 4-Nitrobenzaldehyde | Boric acid (5 mol%) | Water | 0.75 | 92 | [7] |

| Benzil | Indole-3-carbaldehyde | Amberlyst A-15 | Microwave | 0.25 | 90 | [7] |

Table 2: Synthesis of Disubstituted Imidazoles from α-Haloketones

| α-Haloketone | Amidine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromoacetophenone | Benzamidine | K2CO3 | THF/H2O | Reflux | 95 | [3] |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | 4-Methoxybenzamidine | K2CO3 | THF/H2O | Reflux | 92 | [3] |

| 2-Bromo-1-(pyridin-2-yl)ethanone | Pyridine-2-carboxamidine | K2CO3 | THF/H2O | Reflux | 85 | [3] |

| Chloroacetone | Benzamidine | K2CO3 | THF/H2O | Reflux | 88 | [3] |

Detailed Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol is adapted from a microwave-assisted synthesis which has been shown to be efficient.[7]

Materials:

-

Benzil (1 mmol)

-

Benzaldehyde (1 mmol)

-

Ammonium acetate (2.5 mmol)

-

Lactic acid (1 mL)

Procedure:

-

In a round-bottom flask, combine benzil, benzaldehyde, ammonium acetate, and lactic acid.

-

Heat the mixture at 160°C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add cold water to the flask and stir until a solid precipitate forms.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles from an α-Haloketone

This procedure is based on a robust and scalable method.[3]

Materials:

-

α-Bromo ketone (10 mmol)

-

Amidine hydrochloride (12 mmol)

-

Potassium bicarbonate (30 mmol)

-

Tetrahydrofuran (THF, 50 mL)

-

Water (25 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water.

-

Heat the mixture to a vigorous reflux.

-

In a separate flask, dissolve the α-bromo ketone in THF (20 mL).

-

Add the α-bromo ketone solution dropwise to the refluxing amidine solution over 30 minutes.

-

Continue to reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Imidazole in Biological Signaling Pathways

Imidazole-containing molecules, most notably histamine, are crucial players in various physiological and pathological signaling pathways. Histamine exerts its effects by binding to four different G-protein coupled receptors: H1, H2, H3, and H4.[8][9]

Histamine Receptor Signaling

The activation of histamine receptors triggers distinct downstream signaling cascades. For instance, the H1 receptor is primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation.[1] The H2 receptor, on the other hand, is coupled to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[10] The H4 receptor is coupled to Gi/o, which inhibits adenylyl cyclase.[9]

The diverse signaling initiated by histamine underscores the importance of imidazole-containing compounds in drug development, with antagonists of these receptors being used to treat allergies, gastric ulcers, and inflammatory conditions.[9][11] Furthermore, many imidazole-based drugs function as kinase inhibitors, interfering with cancer cell signaling pathways.[12]

References

- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. jetir.org [jetir.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. ijsrtjournal.com [ijsrtjournal.com]

The Imidazole Ring: A Comprehensive Technical Guide to its Reactivity in Organic Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in organic synthesis and medicinal chemistry. Its unique electronic structure imparts a versatile reactivity profile, allowing it to participate in a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the imidazole ring, tailored for researchers, scientists, and professionals in drug development. The content delves into its amphoteric nature, susceptibility to electrophilic and nucleophilic attack, and its roles as a catalyst and ligand.

Core Physicochemical Properties

Imidazole is an aromatic, polar, and amphoteric compound.[1][2][3] The aromaticity arises from the delocalization of a sextet of π-electrons.[4][5] It possesses a significant dipole moment and is more basic than pyridine.[1][2] The introduction of alkyl groups into the ring further increases its basicity.[1]

Table 1: Physicochemical and Acidity/Basicity Data for Imidazole

| Property | Value | Reference |